2-[5-((2Z)-2-chloro-3-phenylprop-2-enylidene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-benzo[c]1,2,5-oxadiazol-4-ylacetamide
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Overview
Description
2-[5-((2Z)-2-chloro-3-phenylprop-2-enylidene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-benzo[c]1,2,5-oxadiazol-4-ylacetamide is a complex organic compound featuring a thiazolidine ring, a benzo[c][1,2,5]oxadiazole moiety, and a phenylprop-2-enylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-((2Z)-2-chloro-3-phenylprop-2-enylidene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-benzo[c]1,2,5-oxadiazol-4-ylacetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Benzo[c][1,2,5]oxadiazole Moiety: This step involves the cyclization of a suitable precursor, such as a nitroaniline derivative, with a carboxylic acid or its derivative.
Coupling of the Phenylprop-2-enylidene Group: This is typically done via a condensation reaction between the thiazolidine derivative and a chlorinated phenylpropene compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloro group in the phenylprop-2-enylidene moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound may find use in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 2-[5-((2Z)-2-chloro-3-phenylprop-2-enylidene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-benzo[c]1,2,5-oxadiazol-4-ylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine ring and benzo[c][1,2,5]oxadiazole moiety may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds such as thiazolidinediones, which are used as antidiabetic agents.
Benzo[c][1,2,5]oxadiazole Derivatives: These include various compounds with antimicrobial and anticancer activities.
Uniqueness
What sets 2-[5-((2Z)-2-chloro-3-phenylprop-2-enylidene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-benzo[c]1,2,5-oxadiazol-4-ylacetamide apart is its combination of structural motifs, which may confer unique biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C20H13ClN4O4S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H13ClN4O4S/c21-13(9-12-5-2-1-3-6-12)10-16-19(27)25(20(28)30-16)11-17(26)22-14-7-4-8-15-18(14)24-29-23-15/h1-10H,11H2,(H,22,26)/b13-9-,16-10- |
InChI Key |
PFNVHAVIBOXPOQ-ZTJWTMSASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)Cl |
Origin of Product |
United States |
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